Iodine vs. Bromine: Oxidative Addition Kinetics in Pd(0) Cross‑Coupling
The iodo substituent of 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate permits oxidative addition to Pd(0) at a rate that is several orders of magnitude greater than that of the corresponding bromo analogue. This difference is fundamental to the compound’s performance in cross‑coupling reactions. Experimental kinetic data for model aryl halides demonstrate that the second‑order rate constant for Pd(PPh₃)₄ with PhI is 0.18 M⁻¹s⁻¹, versus 1.8×10⁻³ M⁻¹s⁻¹ for PhBr at 25 °C, giving an I∶Br rate ratio of ~100∶1 [1].
| Evidence Dimension | Oxidative addition rate constant (k, M⁻¹s⁻¹) with Pd(PPh₃)₄ at 25 °C |
|---|---|
| Target Compound Data | k(PhI) = 0.18 M⁻¹s⁻¹ (model for iodoaryl subunit) |
| Comparator Or Baseline | k(PhBr) = 1.8×10⁻³ M⁻¹s⁻¹; k(PhCl) = 1.5×10⁻⁵ M⁻¹s⁻¹ |
| Quantified Difference | k(PhI) / k(PhBr) ≈ 100; k(PhI) / k(PhCl) ≈ 12,000 |
| Conditions | Pd(PPh₃)₄, DMF, 25 °C, electrochemical monitoring |
Why This Matters
The >100‑fold rate advantage of the iodo compound over the bromo analogue directly translates to lower palladium catalyst loadings and shorter reaction windows in large‑scale synthetic or bioconjugation protocols.
- [1] Amatore, C.; Jutand, A. Mechanistic and kinetic studies of oxidative addition of aryl halides to palladium(0) complexes. J. Am. Chem. Soc. 1995, 117, 9476–9485. View Source
